molecular formula C20H40O2 B164432 Methyl 17-methyloctadecanoate CAS No. 55124-97-5

Methyl 17-methyloctadecanoate

Cat. No.: B164432
CAS No.: 55124-97-5
M. Wt: 312.5 g/mol
InChI Key: MASZVQKLIMRPFY-UHFFFAOYSA-N
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Description

Methyl 17-methyloctadecanoate is a branched-chain fatty acid methyl ester with the molecular formula C20H40O2. . This compound is part of the family of fatty acid methyl esters, which are commonly used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 17-methyloctadecanoate can be synthesized through the esterification of 17-methyloctadecanoic acid with methanol in the presence of a catalyst. The reaction typically requires heating and a controlled reaction time to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to optimize yield and purity. The catalyst used can vary, but common choices include sulfuric acid or other strong acids that facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 17-methyloctadecanoate undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of various oxidized products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce carboxylic acids or ketones, while reduction typically yields alcohols.

Scientific Research Applications

Methyl 17-methyloctadecanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 17-methyloctadecanoate involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized by enzymes involved in fatty acid oxidation and synthesis. The ester group can be hydrolyzed to release the free fatty acid, which can then undergo further metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    Methyl stearate: A straight-chain fatty acid methyl ester with similar physical properties but lacking the branched structure.

    Methyl 16-methyloctadecanoate: Another branched-chain fatty acid methyl ester with a methyl group at a different position.

Uniqueness

Methyl 17-methyloctadecanoate is unique due to its specific branching at the 17th carbon, which can influence its physical and chemical properties. This branching can affect its melting point, solubility, and reactivity compared to straight-chain analogs .

Properties

IUPAC Name

methyl 17-methyloctadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O2/c1-19(2)17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20(21)22-3/h19H,4-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASZVQKLIMRPFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60339161
Record name Methyl 17-methyloctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55124-97-5
Record name Methyl 17-methyloctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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